![molecular formula C10H8F4O3 B1398610 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid CAS No. 1092460-96-2](/img/structure/B1398610.png)
3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid
Overview
Description
“3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid” is a chemical compound with the CAS Number: 1092460-96-2 . It has a molecular weight of 252.17 . The IUPAC name for this compound is 3-[5-fluoro-2-(trifluoromethoxy)phenyl]propanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8F4O3/c11-7-2-3-8(17-10(12,13)14)6(5-7)1-4-9(15)16/h2-3,5H,1,4H2,(H,15,16) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a liquid at ambient temperature . It has a density of 1.4±0.1 g/cm³, a boiling point of 273.1±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It also has a molar refractivity of 49.1±0.3 cm³ .Scientific Research Applications
Trifluoromethoxylation Reagents
The trifluoromethoxy (CF3O) group is a novel moiety in various fields due to its unique features. 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid can serve as a precursor for developing new trifluoromethoxylation reagents. These reagents are crucial for introducing the CF3O group into organic molecules, which can significantly alter their chemical and physical properties .
Pharmaceutical Research
In medicinal chemistry, the introduction of fluorine atoms can greatly influence the biological activity of pharmaceutical compounds. The CF3O group, in particular, can improve metabolic stability and increase binding affinity to biological targets. Therefore, 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid may be used in the synthesis of new drug candidates .
Material Science
Compounds containing the CF3O group have been shown to possess unique material properties3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid could be utilized in the development of advanced materials with specific desired characteristics, such as increased thermal stability or special electronic properties .
Agrochemical Development
Fluorinated compounds are often used in agrochemicals due to their enhanced biological activity and stability3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid might be applied in the synthesis of novel herbicides, pesticides, or fungicides with improved efficacy and reduced environmental impact .
Fluorine-Containing Polymers
The CF3O group can impart high resistance to solvents and chemicals when incorporated into polymers3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid could be a key monomer in creating such fluorine-containing polymers, which are valuable in various industrial applications .
Organic Synthesis
This compound can act as an intermediate in organic synthesis, particularly in the construction of complex molecules that require the CF3O moiety. Its role in facilitating the synthesis of structurally diverse molecules makes it an important tool in organic chemistry research .
Analytical Chemistry
As a standard in analytical procedures, 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid can help in the quantification and detection of fluorine-containing compounds in various samples, enhancing the accuracy of analytical methods .
Environmental Chemistry
Research into the environmental fate of fluorinated compounds is essential3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid can be used in studies to understand the degradation, bioaccumulation, and potential environmental risks associated with fluorinated organic chemicals .
Safety and Hazards
properties
IUPAC Name |
3-[5-fluoro-2-(trifluoromethoxy)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O3/c11-7-2-3-8(17-10(12,13)14)6(5-7)1-4-9(15)16/h2-3,5H,1,4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEWSXAZPZIDIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CCC(=O)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801228936 | |
| Record name | 5-Fluoro-2-(trifluoromethoxy)benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801228936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1092460-96-2 | |
| Record name | 5-Fluoro-2-(trifluoromethoxy)benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092460-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2-(trifluoromethoxy)benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801228936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[(1S,3S)-3-aminocyclohexyl]carbamate](/img/structure/B1398527.png)
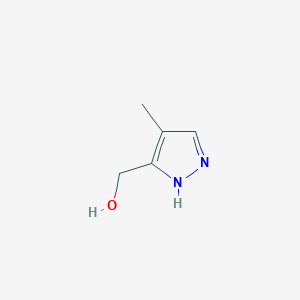
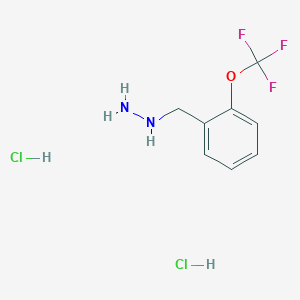
![4-(3-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1398532.png)

![2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b']dithiophen-4-one](/img/structure/B1398534.png)
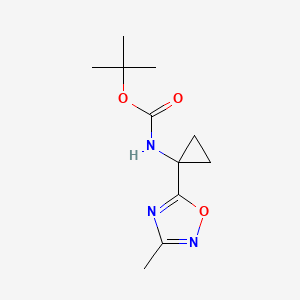
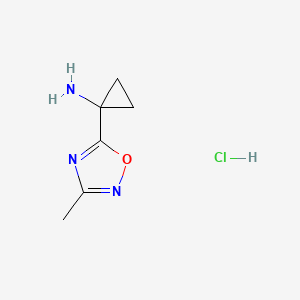
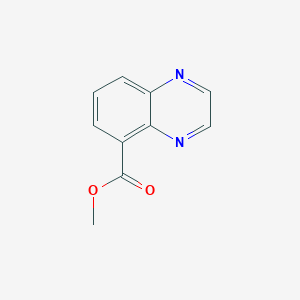
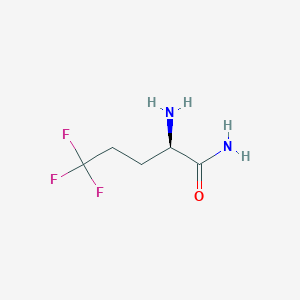
![Methyl 6-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B1398541.png)
![5-tert-butyl 1-ethyl 3-amino-6,6-dimethylpyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate](/img/structure/B1398542.png)
![D-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 1-(phenylmethyl) ester](/img/structure/B1398544.png)
![Ethyl 3-(4-tert-butylphenyl)-[1,2,4]oxadiazole-5-carboxylate](/img/structure/B1398547.png)